molecular formula C14H9N3O4 B11418368 N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide

N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide

Cat. No.: B11418368
M. Wt: 283.24 g/mol
InChI Key: SMJAHLQKSKTJLC-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide typically involves the reaction of 2-aminophenol with 4-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide is unique due to its specific structural features, such as the presence of both a benzoxazole ring and a nitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide

InChI

InChI=1S/C14H9N3O4/c18-14(9-5-7-10(8-6-9)17(19)20)15-13-11-3-1-2-4-12(11)21-16-13/h1-8H,(H,15,16,18)

InChI Key

SMJAHLQKSKTJLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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